1-(2,4-difluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde
Overview
Description
Synthesis Analysis
The synthesis of 1H-1,2,4-triazole derivatives, which could potentially include 1-(2,4-difluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde, has been reported in the literature . These compounds were designed as Strigolactone biosynthesis inhibitors, and 33 target compounds were chemically synthesized and screened on Arabidopsis thaliana and Oryza sativa .Scientific Research Applications
Antimicrobial Applications
Triazole derivatives, including those with a 1,2,3-triazole core, exhibit significant antimicrobial properties. They are used to develop new antimicrobial agents that can combat resistant strains of bacteria and other pathogens .
Anticancer Research
The triazole ring is a common motif in many anticancer agents. The ability to introduce various substituents allows for the creation of novel molecules with potential cytotoxic activities against cancer cells .
Agrochemical Development
In the agrochemical industry, triazole compounds are explored for their fungicidal properties. They are used in the synthesis of pesticides that protect crops from fungal infections .
Material Science
The unique electronic properties of the difluorophenyl group, combined with the triazole ring, make this compound a candidate for developing new materials with specific optical or electronic characteristics .
Organocatalysis
Triazole derivatives are known to be effective organocatalysts. They can catalyze various organic reactions, which is essential for creating more efficient and environmentally friendly chemical processes .
Antiviral Therapeutics
The structural flexibility of triazole allows for the design of antiviral drugs. These compounds can be tailored to inhibit viral replication by targeting specific proteins within the virus .
Analgesic and Anti-inflammatory Drugs
The triazole core is also found in analgesic and anti-inflammatory drugs. Research into new derivatives could lead to the development of medications with improved efficacy and reduced side effects .
properties
IUPAC Name |
1-(2,4-difluorophenyl)triazole-4-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F2N3O/c10-6-1-2-9(8(11)3-6)14-4-7(5-15)12-13-14/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCPQQWQPKRQWCG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)N2C=C(N=N2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-difluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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